The Discovery and Isolation of 1,5-Anhydro-D-fructose: A Technical Guide
The Discovery and Isolation of 1,5-Anhydro-D-fructose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the degradation of starch and glycogen (B147801), has garnered significant interest in the scientific community. Initially discovered in fungi and red algae, this versatile chiral building block is now recognized for its presence in various organisms, including mammals. Its biological significance is underscored by a range of activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have highlighted its role in activating the AMPK/PGC-1α/BDNF signaling pathway, suggesting therapeutic potential for aging-associated diseases. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of 1,5-AF, presenting detailed experimental protocols, quantitative data, and a visualization of its key signaling pathway.
Discovery and Natural Occurrence
1,5-Anhydro-D-fructose was first identified in fungi and red algae.[1][2] It is a naturally occurring monosaccharide produced from the enzymatic degradation of α-1,4-glucans, such as starch and glycogen, by the action of α-1,4-glucan lyase (EC 4.2.2.13).[2][3] This enzyme catalyzes an elimination reaction, releasing 1,5-AF from the non-reducing end of the polysaccharide chain.[3][4] Subsequent research has demonstrated its presence in various other organisms, indicating a more widespread distribution than initially thought.
Isolation and Synthesis of 1,5-Anhydro-D-fructose
The production of 1,5-AF can be achieved through both enzymatic and chemical synthesis routes.
Enzymatic Synthesis from Starch
The enzymatic approach offers a highly specific and efficient method for 1,5-AF production, typically yielding 50-70% from starch or dextrin (B1630399).[5]
Experimental Protocol:
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Substrate Preparation: Prepare a 20-25% (w/v) solution of dextrin (DE 3-10) or maize amylopectin (B1267705) in an aqueous medium.
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pH and Temperature Adjustment: Adjust the pH of the substrate solution to 4.0. Maintain the temperature of the reaction mixture between 24-35°C.
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Enzymatic Reaction: Introduce α-1,4-glucan lyase to the reaction mixture. The reaction is typically carried out for 2 to 7 days. The addition of pullulanase or isoamylase (B1167963) can further enhance the yield of 1,5-AF.[5]
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Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for 1,5-AF concentration using High-Performance Liquid Chromatography (HPLC).
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Purification: Upon completion of the reaction, the resulting syrup can be purified. For high purity, ultrafiltration using a membrane with a 10-kDa cut-off is employed, which can result in a purity of >99% when amylopectin is used as the substrate.[5] The purified solution can then be spray-dried to obtain 1,5-AF as a solid.
Chemical Synthesis from D-fructose
Chemical synthesis provides an alternative route to 1,5-AF, starting from the readily available monosaccharide D-fructose.[6]
Experimental Protocol:
This method involves the regiospecific formation of the 1,5-anhydro ring from a protected D-fructose derivative.
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Protection of D-fructose: D-fructose is first converted to 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose to protect specific hydroxyl groups and introduce a good leaving group at the C1 position.[6]
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Intramolecular Cyclization: The protected fructose (B13574) derivative undergoes an intramolecular nucleophilic substitution, where the C5 hydroxyl group attacks the C1 carbon, displacing the methyl(tolyl)sulfonyl group to form the 1,5-anhydro ring.
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Deprotection: The isopropylidene protecting group is subsequently removed to yield 1,5-anhydro-D-fructose.[6]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and characterization of 1,5-Anhydro-D-fructose.
Table 1: Enzymatic Synthesis of 1,5-Anhydro-D-fructose
| Parameter | Value | Reference |
| Substrate | Dextrin (DE 3-10) or Maize Amylopectin | [5] |
| Substrate Concentration | 20-25% (w/v) | [5] |
| Enzyme | α-1,4-glucan lyase | [5] |
| pH | 4.0 | [5] |
| Temperature | 24-35°C | [5] |
| Reaction Time | 2-7 days | [5] |
| Yield | 50-70% | [5] |
| Purity (after ultrafiltration) | >99% | [5] |
Table 2: Physicochemical and Spectroscopic Data of 1,5-Anhydro-D-fructose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₅ | |
| Molecular Weight | 162.14 g/mol | |
| ¹H-NMR (D₂O) | See Figure 1 | [7] |
| ¹³C-NMR (D₂O) | See Table in reference | [8][9] |
| Mass Spectrometry (GC-MS of derivatives) | Fragmentation patterns available | [10] |
| Mass Spectrometry (UPLC-MS/MS) | Method for quantification developed | [11][12] |
Biological Activity and Signaling Pathway
1,5-Anhydro-D-fructose exhibits a range of biological activities, with recent research highlighting its neuroprotective effects through the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathway.[1][13][14] Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF), a pathway crucial for mitochondrial biogenesis and neuronal health.[1][15]
Caption: Signaling pathway of 1,5-Anhydro-D-fructose.
Experimental Workflows
The following diagram illustrates the general workflows for the enzymatic and chemical synthesis of 1,5-Anhydro-D-fructose.
Caption: Experimental workflows for 1,5-AF synthesis.
Conclusion
1,5-Anhydro-D-fructose stands out as a promising natural product with significant potential in various scientific and therapeutic fields. The well-established enzymatic synthesis from starch provides a scalable and efficient route for its production, while chemical synthesis offers an alternative pathway. The elucidation of its biological activities, particularly its role in activating the AMPK/PGC-1α/BDNF signaling pathway, opens new avenues for the development of novel therapeutics for neurodegenerative and aging-related disorders. This technical guide provides a comprehensive resource for researchers and professionals interested in the discovery, isolation, and application of this intriguing monosaccharide.
References
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- 2. 1,5-Anhydro-D-fructose: biocatalytic and chemical synthetic methods for the preparation, transformation and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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